molecular formula C29H26N4O7 B1444047 Fmoc-Aph(Hor)-OH CAS No. 1253282-31-3

Fmoc-Aph(Hor)-OH

Cat. No. B1444047
CAS RN: 1253282-31-3
M. Wt: 542.5 g/mol
InChI Key: TYZSMQUWFLKJFB-ZEQRLZLVSA-N
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Description

“Fmoc-Aph(Hor)-OH” is an organic compound . It is also known as “(S)-2- (Fmoc-amino)-3- [4- [ (S)-2,6-dioxohexahydropyrimidine-4-carboxamido]phenyl]propanoic Acid” and “N- [ (9H-Fluoren-9-ylMethoxy)carbonyl]-4- [ [ [ (4S)-hexahydro-2,6-dioxo-4-pyriMidinyl]carbonyl]aMino]-L-phenylalanine” among others .


Synthesis Analysis

The synthesis of “Fmoc-Aph(Hor)-OH” is quite complex and usually requires multiple steps . A possible method of synthesis involves stages of compound synthesis, including the synthesis of fluorenylmethoxycarbonyl compounds, 4- [ (4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl compounds, and the reaction of L-phenylalanine with an amino functional group .


Molecular Structure Analysis

The molecular structure of “Fmoc-Aph(Hor)-OH” is described by the linear formula C29H26N4O7 . The molecular weight is 542.54 g/mol .


Physical And Chemical Properties Analysis

“Fmoc-Aph(Hor)-OH” is a solid compound with a density of 1.412±0.06 g/cm3 (Predicted) . It has a melting point of >222°C (dec.) . It has slight solubility in DMSO (with ultrasonic treatment) and methanol (with heating and ultrasonic treatment) .

Scientific Research Applications

Fabrication of Functional Materials

Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them ideal for creating functional materials .

Cell Cultivation

Fmoc-modified biomolecules have properties and applications related to cell cultivation . They can be used to create environments conducive to cell growth and development .

Bio-Templating

Bio-templating is another application of Fmoc-modified biomolecules . They can serve as templates for the synthesis of other bio-inspired materials .

Optical Applications

Fmoc-modified biomolecules have optical properties that can be harnessed for various applications . These could include sensors, displays, and other optoelectronic devices .

Drug Delivery

Fmoc-modified biomolecules can be used in drug delivery systems . Their ability to self-assemble into various structures can be exploited to encapsulate and deliver drugs to specific targets in the body .

Catalytic Applications

Fmoc-modified biomolecules have potential catalytic applications . They can serve as catalysts in various chemical reactions, potentially improving efficiency and selectivity .

Therapeutic Applications

Therapeutic applications of Fmoc-modified biomolecules are also being explored . They could be used in the treatment of various diseases, leveraging their biocompatibility and self-assembly properties .

Antibiotic Properties

Fmoc-modified biomolecules have been found to possess antibiotic properties . They could potentially be used in the development of new antibiotics .

Future Directions

“Fmoc-Aph(Hor)-OH” is commonly used in organic synthesis and has wide applications in drug synthesis and related biomedical research . As such, its future directions are likely to continue in these areas, contributing to the development of new drugs and biomedical technologies.

properties

IUPAC Name

(2S)-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZSMQUWFLKJFB-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857011
Record name 4-{[(4S)-2,6-Dioxohexahydropyrimidine-4-carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Aph(Hor)-OH

CAS RN

1253282-31-3
Record name 4-{[(4S)-2,6-Dioxohexahydropyrimidine-4-carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((S)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE42899KS3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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